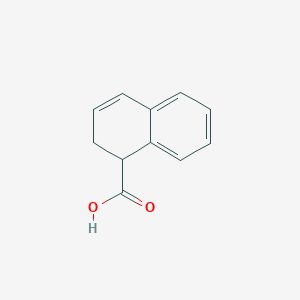

1,2-Dihydronaphthalene-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DHNA has been explored for its potential in various synthesis applications. It is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters. It has been used in palladium-catalyzed aminocarbonylation, yielding high isolated yields of related compounds.

Molecular Structure Analysis

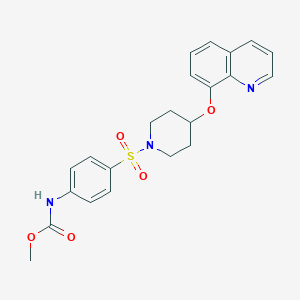

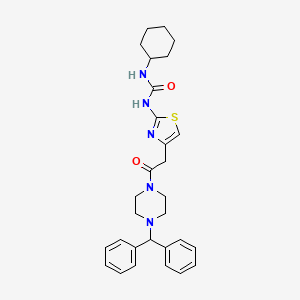

The molecular weight of DHNA is 174.2 . The IUPAC name is 1,2-dihydro-1-naphthalenecarboxylic acid . The InChI code is 1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) .

Physical And Chemical Properties Analysis

DHNA is a powder at room temperature . The melting point is between 98-100 degrees Celsius .

Applications De Recherche Scientifique

Synthesis Applications

1,2-Dihydronaphthalene-1-carboxylic acid has been explored for its potential in various synthesis applications:

Enantioselective Synthesis : This compound is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters. It can be transformed into useful compounds like alcohol, amide, and epoxide (Perveen et al., 2017).

Synthesis of Lignans : Acid-catalyzed cyclizations of dibenzylidenesuccinate esters use 1,2-dihydronaphthalene for efficient synthesis of naturally occurring lignans like cagayanin and galbulin (Datta et al., 2001).

High-yielding Synthesis : The compound has been used in palladium-catalyzed aminocarbonylation, yielding high isolated yields of related compounds in chemospecific reactions (Farkas et al., 2013).

Facile Synthesis of Lactones and Dihydronaphthalenes : Its role as an intermediate in synthesizing different types of compounds, including α-alkylidene-γ-butyrolactones, has been demonstrated (Gowrisankar et al., 2004).

Spectroscopy and Chemical Analysis

- Proton Resonance Spectroscopy : 1,2-Dihydronaphthalene has been studied using N.m.r. spectroscopy, contributing to our understanding of its molecular structure and behavior (Cook et al., 1969).

Synthetic Route Development

Synthesis of Dopaminergic Drug : It has been used in the synthesis of the dopaminergic drug 2-Amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, showcasing its utility in pharmaceutical synthesis (Göksu et al., 2006).

Photochemical Studies : Its derivatives, such as 1,2-dihydronaphthalene oxide, have been studied for their photochemical properties, contributing to a deeper understanding of chemical photodynamics (White et al., 1993).

Catalytic Applications

- Catalytic Synthesis : The compound has been used in the catalytic synthesis of substituted 1,2-dihydronaphthalenes, highlighting its role in metalloradical activation and cycloaddition reactions (Grotenhuis et al., 2017).

Safety and Hazards

The safety information for DHNA includes the following hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, P301+P312+P330 .

Orientations Futures

Mécanisme D'action

1,2-Dihydronaphthalene is a class of compounds that has been explored for its potential in various synthesis applications. It is significant in medicinal and synthetic chemistry for the catalytic asymmetric construction of molecules with adjacent stereocenters . Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor and exhibit activity as Hepatitis C NS5B polymerase inhibitors . Recently, dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .

Propriétés

IUPAC Name |

1,2-dihydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-6,10H,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCTIFQAYFUSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC=CC=C2C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dihydronaphthalene-1-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)

![2-Methylsulfanylbenzo[f][1,3]benzoxazole](/img/structure/B2591693.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2591711.png)

![N-(4-acetamidophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2591712.png)